![molecular formula C21H22N4O B5664080 (3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)
(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" belongs to a class of heterocyclic compounds characterized by the presence of both pyrrolidine and pyrazole rings. These structures are of significant interest in medicinal chemistry due to their potential pharmacological activities. Heterocyclic compounds containing pyrrolidine and pyrazole rings have been extensively studied for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties (Govindaraju et al., 2012; Becerra et al., 2022).
Synthesis Analysis
The synthesis of compounds like "(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine" typically involves multistep reactions starting from readily available chemicals. Key steps may include the formation of the pyrazole ring, introduction of the pyrrolidine moiety, and subsequent modifications to introduce the benzyl group. Methods such as palladium-catalyzed reactions, reductive amination employing hydrogen, and cyclocondensation reactions are crucial in the construction of complex heterocyclic structures (Rossi et al., 2014; Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of this compound features stereochemistry, with the (3R*,4S*) configuration indicating the presence of chiral centers. Such stereochemistry can significantly influence the biological activity and interaction of the compound with biological targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are often used to determine the precise configuration and conformation of such molecules (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
Heterocyclic compounds like this one can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the functional groups present. The presence of the carbonyl group adjacent to the pyrrolidine and pyrazole rings can influence the reactivity, making it a versatile intermediate for further chemical modifications (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the presence of functional groups. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical stability, reactivity towards biological macromolecules, and the ability to form bioactive metabolites are critical aspects of the chemical properties. Studies on related heterocyclic compounds indicate that the electron-rich nature of the nitrogen atoms and the presence of substituents on the rings can significantly affect these properties, impacting their pharmacological profile (Ray et al., 2022).
For further detailed insights and specific methodologies used in the synthesis and analysis of similar compounds, refer to the following references:
特性
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(1-benzylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c22-20-15-24(14-19(20)17-9-5-2-6-10-17)21(26)18-11-23-25(13-18)12-16-7-3-1-4-8-16/h1-11,13,19-20H,12,14-15,22H2/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCAFRDMDBQXBP-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)C2=CN(N=C2)CC3=CC=CC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5663998.png)
![methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5664006.png)
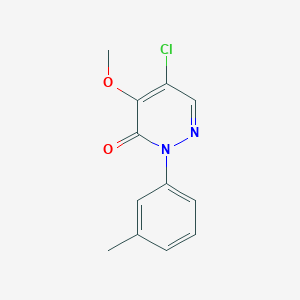
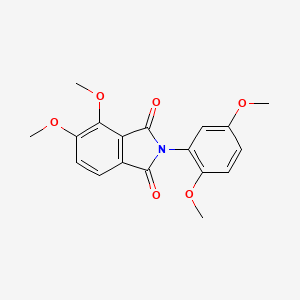


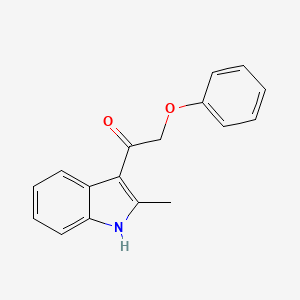
![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![ethyl 2-amino-5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5664059.png)
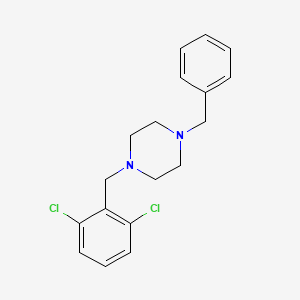
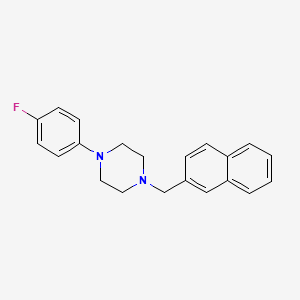
![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)